molecular formula C20H24FN5O2 B2545328 3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one CAS No. 2379950-70-4

3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one

Cat. No. B2545328
CAS RN: 2379950-70-4
M. Wt: 385.443
InChI Key: PSYKAGIFNLNYBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluorine substituent, methoxy group, and piperazine ring. Researchers have developed synthetic routes to access this compound efficiently. Notably, the protodeboronation of boronic esters has been explored as a key step in its synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C₁₉H₂₃FN₄O₂ . The arrangement of atoms and bonds within the molecule determines its properties and interactions with biological targets. High-resolution techniques like X-ray crystallography provide insights into its 3D structure .


Chemical Reactions Analysis

  • Hydromethylation : The ketone group allows for hydromethylation, leading to the formation of a new carbon-carbon bond. This transformation follows an anti-Markovnikov regioselectivity, which is valuable for accessing specific alkene derivatives .


Physical And Chemical Properties Analysis

  • Physical State : Typically, this compound exists as a white powder with a melting point around 85–87°C .
  • NMR Spectra : The ^1H and ^13C NMR spectra provide information about the chemical environment of each nucleus, aiding in structural confirmation .

Scientific Research Applications

properties

IUPAC Name

3-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c1-28-15-6-4-14(5-7-15)18-17(21)19(24-13-23-18)26-11-9-25(10-12-26)16-3-2-8-22-20(16)27/h4-7,13,16H,2-3,8-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYKAGIFNLNYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C4CCCNC4=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}piperidin-2-one

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